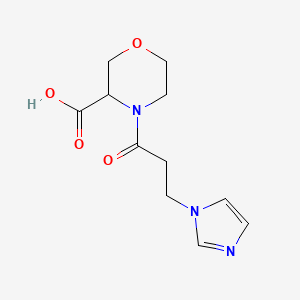
4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid, also known as IMCA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both imidazole and morpholine rings, making it a unique molecule with diverse properties.
作用机制
The mechanism of action of 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid is not fully understood, but it is believed to act through the modulation of various cellular pathways. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. Additionally, 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as an anticancer agent.
Biochemical and Physiological Effects:
4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the induction of apoptosis, and the inhibition of cell proliferation. It has also been shown to have anti-inflammatory and antioxidant properties, suggesting its potential as a therapeutic agent for the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid is its synthetic accessibility, making it a readily available compound for research purposes. Additionally, its unique structure and diverse properties make it a versatile molecule with potential applications in various fields. However, one of the limitations of 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid is its limited solubility in aqueous solutions, which can hinder its use in certain experiments.
未来方向
There are numerous future directions for the research of 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid. One potential direction is the investigation of its potential as an anticancer agent, particularly in combination with other drugs or therapies. Additionally, the use of 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid as a building block for the synthesis of novel materials with unique properties could be explored further. Finally, the development of more efficient and sustainable synthesis methods for 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid could also be a focus of future research.
合成方法
The synthesis of 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid involves the reaction of 3-morpholinocarboxylic acid with 3-bromo-1-propanol in the presence of imidazole. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid with a yield of around 80%.
科学研究应用
4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In material science, 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid has been employed as a ligand for the synthesis of metal complexes with enhanced catalytic activity.
属性
IUPAC Name |
4-(3-imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c15-10(1-3-13-4-2-12-8-13)14-5-6-18-7-9(14)11(16)17/h2,4,8-9H,1,3,5-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTADFSZRMDGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CCN2C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-3-(4-chlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581276.png)
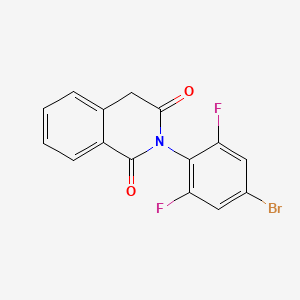
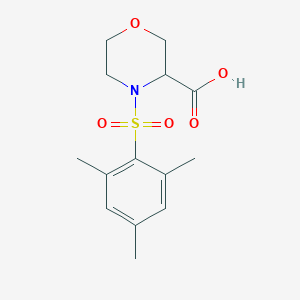
![3-[(5-Sulfamoylfuran-2-yl)methylamino]benzoic acid](/img/structure/B7581323.png)

![5-[(2-Methylpropylamino)methyl]furan-2-sulfonamide](/img/structure/B7581332.png)
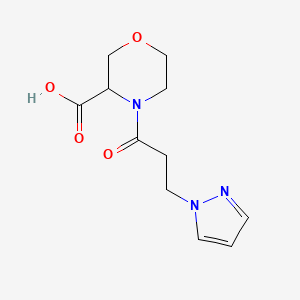
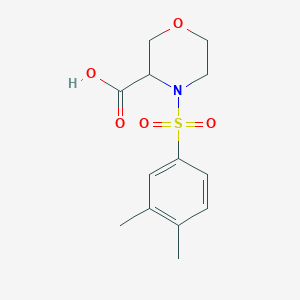
![2-[Cyclopropylmethyl-(5-methylpyridine-3-carbonyl)amino]acetic acid](/img/structure/B7581354.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7581355.png)
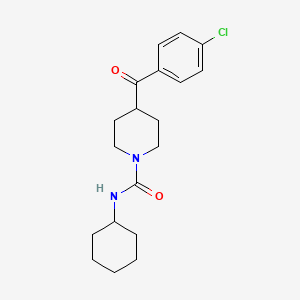
![4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7581371.png)
